Crassirhizomoside A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

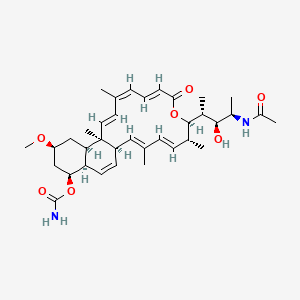

Crassirhizomoside A is a natural product found in Dryopteris crassirhizoma with data available.

Applications De Recherche Scientifique

Antioxidant and Immunomodulatory Activities

Crassirhizomoside A, derived from the rhizome of Dryopteris crassirhizoma Nakai, has demonstrated significant antioxidant and immunomodulatory activities. A specific study found that an acidic polysaccharide fraction from Dryopteris crassirhizoma Nakai, mainly composed of various sugars, showed strong activities in scavenging different radicals and enhancing nitric oxide production in macrophages. This suggests potential applications in functional food and drug industries (Zhao et al., 2019).

Anti-HIV Properties

Kaempferol acetylrhamnosides, including crassirhizomosides A, isolated from Dryopteris crassirhizoma, have been shown to inhibit various activities of human immunodeficiency virus-1 reverse transcriptase. This highlights the potential use of these compounds in HIV treatment (Min et al., 2001).

Anti-MRSA and Antimicrobial Effects

Recent research identifies potent anti-MRSA phloroglucinol derivatives from Dryopteris crassirhizoma Nakai, indicating significant antimicrobial activities against methicillin-resistant Staphylococcus aureus (MRSA). This opens avenues for developing new treatments against antibiotic-resistant strains (Bhowmick et al., 2022).

Antiviral Activities

Compounds from Dryopteris crassirhizoma, including this compound, have been isolated and shown to possess antiviral activities against viruses like herpes simplex and respiratory syncytial virus. This suggests their potential use in developing antiviral medications (Chen et al., 2020).

Anti-Cancer Effects

Dryopteris crassirhizoma extract, which may contain this compound, has demonstrated anti-cancer properties. Specifically, it inhibits the proliferation of human metastatic prostate cancer cells and induces cell cycle arrest and apoptosis through both extrinsic and intrinsic pathways (Chang et al., 2010).

Anti-Inflammatory Activity

Dryopteris crassirhizoma extract has shown anti-inflammatory activity by suppressing pathways like ERK/AP-1 and TBK1/IRF3. This aligns with its traditional use in treating inflammatory and infectious diseases (Yang et al., 2013).

Xanthine Oxidase Inhibition

Phloroglucinol derivatives from Dryopteris crassirhizoma, potentially including this compound, have been identified as potent xanthine oxidase inhibitors. This suggests their utility in developing treatments for conditions like gout (Yuk et al., 2020).

Bone Loss Suppression

Water extract of Dryopteris crassirhizoma, possibly containing this compound, attenuates bone loss by suppressing osteoclast differentiation and function. This indicates potential applications in treating osteoporosis-related conditions (Ha et al., 2013).

Propriétés

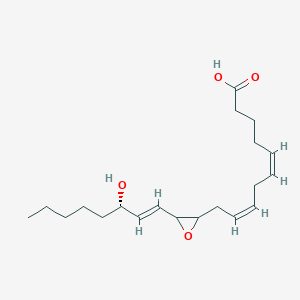

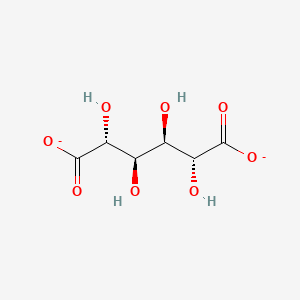

Formule moléculaire |

C31H34O16 |

|---|---|

Poids moléculaire |

662.6 g/mol |

Nom IUPAC |

[(2S,3R,4R,5R,6S)-5-acetyloxy-4-hydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate |

InChI |

InChI=1S/C31H34O16/c1-11-21(36)23(38)24(39)30(41-11)45-17-9-18(35)20-19(10-17)46-27(15-5-7-16(34)8-6-15)28(22(20)37)47-31-29(44-14(4)33)25(40)26(12(2)42-31)43-13(3)32/h5-12,21,23-26,29-31,34-36,38-40H,1-4H3/t11-,12-,21-,23+,24+,25+,26-,29+,30-,31-/m0/s1 |

Clé InChI |

CAZIOXDBDLCNHU-VQFYLWINSA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)OC(=O)C)O)OC(=O)C)C5=CC=C(C=C5)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)OC(=O)C)O)OC(=O)C)C5=CC=C(C=C5)O)O)O)O)O |

Synonymes |

crassirhizomoside A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dichlorobenzoyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alanine](/img/structure/B1245485.png)